molecular formula C8H8BrNO4 B2469155 2-[(5-Bromofuran-2-yl)formamido]propanoic acid CAS No. 1396966-85-0

2-[(5-Bromofuran-2-yl)formamido]propanoic acid

Cat. No. B2469155
M. Wt: 262.059
InChI Key: GUAOPSXCIOJRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 . It is also known by the IUPAC name N-(5-bromo-2-furoyl)alanine . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-[(5-Bromofuran-2-yl)formamido]propanoic acid is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a powder that is stored at room temperature . Its molecular weight is 262.06 .

Scientific Research Applications

Antifungal Applications

2-[(5-Bromofuran-2-yl)formamido]propanoic acid and its derivatives show significant antifungal activities. Zhu et al. (2016) isolated bromopyrrole alkaloids from the South China Sea sponge Agelas sp., which exhibited effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model (Zhu et al., 2016).

Antiprotozoal Agents

Compounds related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid have been synthesized for their antiprotozoal properties. Ismail et al. (2004) developed novel dicationic imidazo[1,2-a]pyridines that showed strong DNA affinities and exhibited significant in vitro antiprotozoal activities (Ismail et al., 2004).

Chemical Synthesis and Modification

Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, for potential application in chemical synthesis (Kitagawa et al., 2004).

Cytotoxicity and Absorption Studies

Zeng et al. (2019) investigated the cytotoxicity and absorption of hydroxmethylfurfural-glycine adducts in Caco-2 cells, providing insights into the biochemical behavior of related furan compounds (Zeng et al., 2019).

Antibacterial Activity

In 2020, research on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol revealed compounds with high yields and significant antibacterial activity, suggesting potential applications for similar bromofuran compounds (Anonymous, 2020).

Fluorescence and Derivatisation Studies

Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, indicating its potential use in fluorescent labeling in biological assays (Frade et al., 2007).

Anticancer Activity

Research by Saad and Moustafa (2011) on S-glycosyl and S-alkyl derivatives of triazinone, which are structurally related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, showed significant in vitro anticancer activities, suggesting potential applications in cancer treatment (Saad & Moustafa, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAOPSXCIOJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromofuran-2-yl)formamido]propanoic acid

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